Cas no 1197533-86-0 (4-(4-Methyl-3-nitrobenzoyl)thiomorpholine)

4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 化学的及び物理的性質
名前と識別子
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- 4-(4-methyl-3-nitrobenzoyl)thiomorpholine
- Z437589328
- 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine
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- インチ: 1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
- InChIKey: FLFUFHVBXATKHJ-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C2C=CC(C)=C(C=2)[N+](=O)[O-])=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 91.4
4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022K99-250mg |
(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |
1197533-86-0 | 95% | 250mg |
$500.00 | 2025-02-17 | |
abcr | AB607379-1g |
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |
1197533-86-0 | 1g |
€141.70 | 2024-07-24 | ||
Aaron | AR022K99-5g |
(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |
1197533-86-0 | 5g |
$197.00 | 2023-12-16 | ||
abcr | AB607379-5g |
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |
1197533-86-0 | 5g |
€334.70 | 2024-07-24 | ||
abcr | AB607379-10g |
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |
1197533-86-0 | 10g |
€530.30 | 2024-07-24 | ||
Aaron | AR022K99-1g |
(4-methyl-3-nitrophenyl)(thiomorpholino)methanone |
1197533-86-0 | 95% | 1g |
$800.00 | 2025-02-17 | |
abcr | AB607379-25g |
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone; . |
1197533-86-0 | 25g |
€991.70 | 2024-07-24 |
4-(4-Methyl-3-nitrobenzoyl)thiomorpholine 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
4-(4-Methyl-3-nitrobenzoyl)thiomorpholineに関する追加情報
Introduction to 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine (CAS No. 1197533-86-0)
4-(4-Methyl-3-nitrobenzoyl)thiomorpholine, identified by its Chemical Abstracts Service (CAS) number 1197533-86-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiomorpholine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine, particularly the presence of a nitro-substituted aromatic ring and a thiomorpholine moiety, contribute to its unique chemical properties and reactivity, making it a subject of interest for researchers exploring novel drug candidates.
The synthesis of 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic route typically begins with the formation of a thioester linkage between thiomorpholine and 4-methyl-3-nitrobenzoic acid under controlled conditions. This step is critical, as it sets the foundation for the subsequent functionalization and derivatization of the molecule. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of this process, ensuring minimal byproduct formation and optimal reaction kinetics.
In recent years, 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine has been studied for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. The nitro group in its structure is particularly noteworthy, as it can undergo reduction to form an amine, which may alter the compound's pharmacological profile. This redox-active property makes it a promising candidate for developing prodrug strategies that can release active species in response to specific biological microenvironments.
One of the most compelling areas of research involving 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine is its application in targeted drug delivery systems. The thiomorpholine moiety is known to exhibit good solubility in both aqueous and organic solvents, which facilitates its incorporation into various drug delivery matrices. Researchers have explored its use in liposomal formulations and polymer-based nanoparticles to enhance the bioavailability and targeted delivery of co-administered therapeutic agents. These advancements align with the broader goal of precision medicine, where drugs are tailored to interact specifically with disease-relevant targets.
The pharmacokinetic properties of 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine have also been extensively evaluated. Studies indicate that this compound exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for therapeutic use in systemic treatments. Additionally, its metabolic stability has been assessed through in vitro studies using liver microsomes, revealing that it undergoes slow degradation under physiological conditions. This stability is advantageous for maintaining drug efficacy over an extended period.
Another area where 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine has shown promise is in the development of enzyme inhibitors. The structural framework of this compound allows for selective binding to specific enzymatic targets, making it a valuable scaffold for designing molecules that can modulate enzyme activity. For instance, preliminary studies have suggested that derivatives of 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine may interact with enzymes involved in signal transduction pathways, potentially offering therapeutic benefits in conditions such as chronic inflammation or metabolic disorders.
The computational modeling of 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine has been instrumental in understanding its interactions at the molecular level. Advanced computational techniques such as molecular dynamics simulations and quantum mechanical calculations have been used to predict binding affinities and identify key interaction sites with biological targets. These insights have guided the design of novel analogs with enhanced pharmacological properties. The integration of computational chemistry with experimental pharmacology has accelerated the discovery process, enabling researchers to rapidly screen large libraries of compounds for potential therapeutic applications.
In conclusion, 4-(4-Methyl-3-nitrobenzoyl)thiomorpholine (CAS No. 1197533-86-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile biological activities. Its synthesis, pharmacological profile, and potential applications in drug delivery systems underscore its importance as a research chemical. As ongoing studies continue to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals aimed at addressing complex diseases.
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